

Unraveling Neopetromin: A Technical Guide to Structure Elucidation using NMR Spectroscopy

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Compound of Interest

Compound Name: *Neopetromin*

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This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic strategies employed in the structural elucidation of **Neopetromin**, a novel cyclic tripeptide isolated from the marine sponge *Neopetrosia* sp. The following sections provide a comprehensive overview of the experimental protocols, a complete assignment of proton (^1H) and carbon (^{13}C) NMR data, and a visualization of the key spectroscopic correlations that were instrumental in defining the unique chemical architecture of this natural product.

Quantitative NMR Data

The structure of **Neopetromin** was determined through a combination of 1D and 2D NMR experiments. The complete ^1H and ^{13}C NMR chemical shift assignments, referenced to the residual solvent peaks of DMSO- d_6 at δH 2.49 and δC 39.5, are summarized in the table below. The spectra were recorded at 70 °C to improve resolution.^[1]

Atom No.	¹³ C Chemical Shift (δC)	¹ H Chemical Shift (δH, mult., J in Hz)
Tryptophan Residue		
2	51.9	4.30, m
3	170.1	
4	28.1	3.37, m
5	108.9	7.50, d, 2.3
6	125.2	
7	119.5	7.02, dd, 8.7, 2.3
8	118.8	6.89, d, 8.7
9	136.2	
10	121.8	
11	129.5	
12	10-NH	10.89, brs
Tyrosine Residue 1 (Tyr1)		
13	53.5	4.82, m
13-NH	8.10, d, 8.8	
14	38.0	2.69, dd, 13.5, 11.2
		2.85, dd, 13.5, 4.3
15	131.0	
16, 20	130.3	6.94, d, 8.5
17, 19	115.0	6.61, d, 8.5
18	155.4	
18-OH	9.17, s	
Tyrosine Residue 2 (Tyr2)		

21	172.7	
22	54.4	3.63, m
22-NH	8.57, d, 7.8	
23	38.5	2.78, m
24	125.1	
25	115.8	6.58, d, 1.3
26	121.2	
27	149.7	
28	114.7	6.92, d, 8.2
29	128.3	6.98, dd, 8.2, 1.3
27-OH	8.60, s	

Experimental Protocols

The following protocols outline the methodologies used for the acquisition of NMR data for **Neopetromin**.

General: All NMR spectra were recorded on a Bruker Avance III 600 NMR spectrometer.^[1] The sample was dissolved in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δ H 2.49 for ¹H and δ C 39.5 for ¹³C).^[1] To achieve better spectral resolution, the experiments were conducted at a temperature of 70 °C.^[1]

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment.
- Solvent: DMSO-d₆
- Temperature: 343 K (70 °C)
- Referencing: Residual DMSO peak at 2.49 ppm.

^{13}C NMR Spectroscopy:

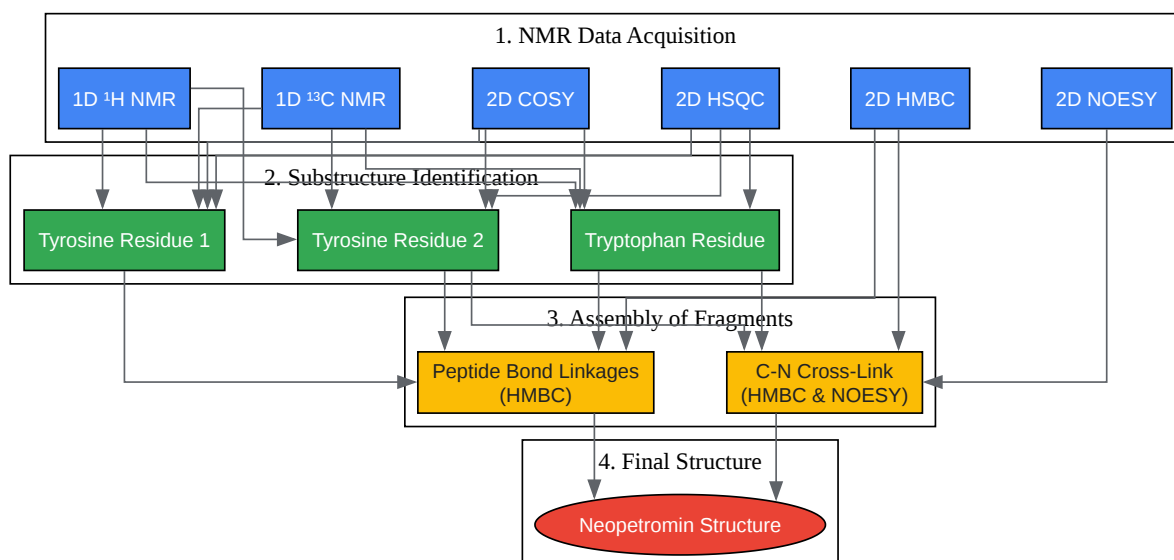
- Pulse Program: Proton-decoupled ^{13}C experiment.
- Solvent: DMSO- d_6
- Temperature: 343 K (70 °C)
- Referencing: Central peak of DMSO- d_6 multiplet at 39.5 ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

- Standard pulse programs were used for COSY, HSQC, HMBC, and NOESY experiments.
- HMBC (Heteronuclear Multiple Bond Correlation): The experiment was optimized for a long-range coupling constant of 8 Hz to observe correlations between protons and carbons separated by two or three bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): A mixing time of 500 ms was used to allow for the detection of through-space correlations between protons that are in close proximity.

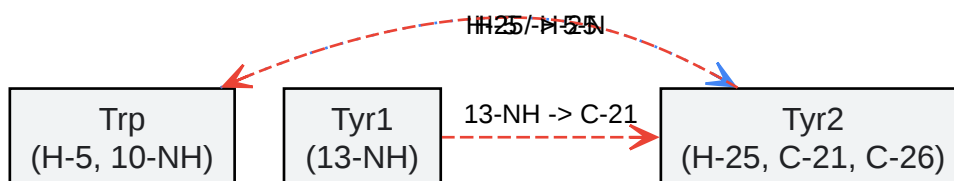
Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and highlight the key long-range NMR correlations that were pivotal in assembling the final structure of **Neopetromin**.



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Figure 1: Workflow for the structure elucidation of **Neopetromin**.



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Figure 2: Key HMBC and NOESY correlations in **Neopetromin**.

The structure of **Neopetromin** was pieced together by first identifying the individual amino acid spin systems of a tryptophan and two tyrosine residues using COSY and HSQC data. The peptide linkages were then established through key HMBC correlations. Specifically, an HMBC

correlation from the amide proton of Tyr1 (13-NH) to the carbonyl carbon of Tyr2 (C-21) confirmed their connection.[1] The most unusual feature, a C-N cross-link between the tryptophan and the second tyrosine residue, was determined by a crucial HMBC correlation from H-25 of Tyr2 to the indole nitrogen (5-N) of tryptophan, and further supported by a NOESY correlation between H-5 of tryptophan and H-25 of Tyr2.[1] This comprehensive analysis of 1D and 2D NMR data allowed for the unambiguous determination of the planar structure of **Neopetromin**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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